molecular formula C6H11O3P B3052927 Diethyl ethynylphosphonate CAS No. 4851-51-8

Diethyl ethynylphosphonate

Cat. No.: B3052927
CAS No.: 4851-51-8
M. Wt: 162.12 g/mol
InChI Key: GMXXBEBLTQMGCL-UHFFFAOYSA-N
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Description

Diethyl ethynylphosphonate is a useful research compound. Its molecular formula is C6H11O3P and its molecular weight is 162.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

4851-51-8

Molecular Formula

C6H11O3P

Molecular Weight

162.12 g/mol

IUPAC Name

1-[ethoxy(ethynyl)phosphoryl]oxyethane

InChI

InChI=1S/C6H11O3P/c1-4-8-10(7,6-3)9-5-2/h3H,4-5H2,1-2H3

InChI Key

GMXXBEBLTQMGCL-UHFFFAOYSA-N

SMILES

CCOP(=O)(C#C)OCC

Canonical SMILES

CCOP(=O)(C#C)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

This known compound was synthesized according to the procedure of Acheson et al. in J. Chem. Reso; (Miniprint), 1986, 3001-3019 with some modifications. In a 100-mL round bottom flask equipped with a magnetic stir bar, trimethylsilylacetylene (2.9 mL, 21 mmol) was dissolved in dry THF (40 mL) at room temperature under argon atmosphere. The mixture was cooled to −78° C. and n-butyllithium (14 mL of 1.6M in hexane, 22 mmol) was added dropwise over 3 min In a separate round-bottom flask, diethyl chlorophosphate (10 mL) was dissolved in dry THF (10 mL) and was added to the solution of lithium trimethylsilylacetylide dropwise over 25 min via a cannula. The mixture was stirred at −78° C. for 1 h until trimethylsilylacetylene was consumed, as observed by TLC. Two new spots appeared on TLC (Rf=0.8 and 0.6 eluted with ethyl acetate, visualized with KMnO4 stain). The reaction mixture was warmed up to room temperature and saturated aqueous Na2CO3 (100 mL) was added. The mixture was extracted with ethyl acetate (3×50 mL) and concentrated under reduced pressure to give dark brown syrup. This crude material was dissolved in methanol (20 mL) and Na2CO3 (500 mg) was added. Aqueous 1 N NaOH was then added dropwise until the pH the solution was 10 (by a pH paper). Within 30 min, the two spots on TLC converged into the lower Rf spot (Rf=0.6, eluted with ethyl acetate, visualized with KMnO4 stain). The reaction mixture was diluted with water and extracted with ethyl acetate (3×30 mL). The combined aqueous phases were dried over MgSO4 (s), filtered, and concentrated in vacuo. The crude product (pale yellow syrup) was purified by silica gel flash chromatography (30% ethyl acetate in hexane) to give 1.45 g of colorless syrup (yield=45%). The analytical data are identical with those reported by Acheson et al.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
500 mg
Type
reactant
Reaction Step Seven
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Yield
45%

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